REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C-:12]#[N:13].[Na+].ClC(Cl)C>CN(C)C=O>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([N+:9]([O-:11])=[O:10])[C:2]=1[C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
|
Name
|
cuprous chloride
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cupric sulfate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Type
|
CUSTOM
|
Details
|
after well shaking the mixture, it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3.5 hours at the temperature
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
After separating the filtrate, 100 ml of an aqueous 5% solution of ammonia
|
Type
|
ADDITION
|
Details
|
were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
was separated into layers
|
Type
|
DISTILLATION
|
Details
|
After distilling off dichloroethane from the organic layer
|
Type
|
WASH
|
Details
|
washing the residue with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |